(2-(Piperidin-1-yl)thiazol-4-yl)methanamine
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Overview
Description
(2-(Piperidin-1-yl)thiazol-4-yl)methanamine is a heterocyclic compound that features both a piperidine and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-1-yl)thiazol-4-yl)methanamine typically involves the reaction of thiazole derivatives with piperidine. One common method involves the nucleophilic substitution reaction where a thiazole derivative is reacted with piperidine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Piperidin-1-yl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
(2-(Piperidin-1-yl)thiazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2-(Piperidin-1-yl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-Ethylthiazol-2-yl)methanamine: Similar structure but with an ethyl group instead of a piperidine ring.
(Pyridin-4-yl)thiazol-2-amine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
(2-(Piperidin-1-yl)thiazol-4-yl)methanamine is unique due to the presence of both piperidine and thiazole rings, which confer distinct chemical properties and potential biological activities. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets .
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
(2-piperidin-1-yl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6,10H2 |
InChI Key |
CEGALTMKUPFUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)CN |
Origin of Product |
United States |
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